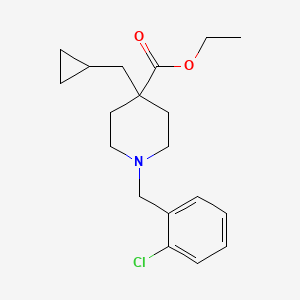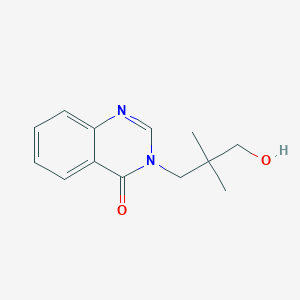![molecular formula C24H26N4O2 B3786155 N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide](/img/structure/B3786155.png)
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide
Descripción general
Descripción
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative under basic conditions to form the intermediate compound.
Final Coupling: The intermediate is then reacted with phenylpropanoic acid derivatives under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are used under various conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Reduced forms of the benzoyl group.
Substitution: Substituted derivatives on the phenyl or pyrazole rings.
Aplicaciones Científicas De Investigación
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics is ongoing to understand its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-3-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]propanamide
- 4-(1-(4-(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-phenyl-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(26-21-7-2-1-3-8-21)11-10-19-12-16-27(17-13-19)24(30)20-6-4-9-22(18-20)28-15-5-14-25-28/h1-9,14-15,18-19H,10-13,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXLIWZJBHNIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N'-(3-pyridinylmethyl)succinamide](/img/structure/B3786087.png)
![3-[1-(4-ethylbenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3786092.png)
![5-acetyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3786103.png)

![(2R,4S)-4-hydroxy-1-[[2-(2-methylphenyl)pyrimidin-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B3786114.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-isopropyl-3-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3786121.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B3786125.png)
![4-[4-(4-methoxyphenyl)triazol-1-yl]-1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3786130.png)
![2-[4-(2-methoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3786141.png)
![5-[[5-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]-3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3786159.png)

![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3786170.png)
![6-(10-oxo-3,9-diazaspiro[5.6]dodec-3-yl)nicotinonitrile](/img/structure/B3786174.png)
![5-(Furan-3-ylmethyl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3786182.png)
